molecular formula C15H13F2NO2S B1669620 Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- CAS No. 90280-13-0

Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-

Cat. No. B1669620
CAS RN: 90280-13-0
M. Wt: 309.3 g/mol
InChI Key: YEAQNUMCWMRYMU-UHFFFAOYSA-N
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Description

“Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” is also known as Modafinil . It is a wake-promoting drug used in the treatment of several conditions . It is also known as CRL-40,941 and is found to produce antiaggressive effects in animals .


Molecular Structure Analysis

The molecular formula of “Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” is C15H13F2NO2S . The molecular mass is 309.33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” include a melting point of >102°C (dec.), a predicted density of 1.452±0.06 g/cm3, and a predicted pKa of 8.18±0.20 .

Scientific Research Applications

Cognitive Enhancement and Forensic Analysis

Modafinil, a compound closely related to "Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-," has gained popularity for its off-label use as a cognitive enhancer, often dubbed as an intelligence boosting 'wonder drug'. This compound and its analogs (including CRL-40,940 and CRL-40,941) have been the subject of forensic analysis due to their increasing popularity and misuse. A study reported on the thermal degradation of these compounds, identifying key degradation products that could complicate forensic and clinical analyses. The study emphasizes the challenges associated with the seemingly straightforward implementation of GC-MS analysis in routine examination of these substances (Dowling et al., 2017).

Pharmacological Evaluation and Drug Development

The pharmacological potential of modafinil and its analogs extends to various applications in drug development. For example, certain analogs have been evaluated as glutaminase inhibitors, demonstrating potential therapeutic applications in cancer treatment. These studies highlight the structural activity relationships (SAR) of these compounds, offering insights into designing more potent inhibitors with better drug-like properties (Shukla et al., 2012).

Synthesis and Application of Sulfur(VI) Fluorides

Research on the synthesis of sulfur(VI) fluorides has introduced shelf-stable, crystalline reagents that facilitate the creation of diverse aryl fluorosulfates and sulfamoyl fluorides under mild conditions. These advancements underscore the utility of sulfur(VI) fluoride derivatives in synthesizing compounds with potential biological activities (Zhou et al., 2018).

Fluorinating Agents for Organic Synthesis

Potassium fluoride and cesium fluoride have been utilized as efficient fluorinating agents in the synthesis of various fluorinated compounds, demonstrating the versatility of fluorine chemistry in enhancing the properties of pharmaceuticals and other biologically active molecules (Fritz-Langhals, 1994).

Safety And Hazards

The safety data sheet for “Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The inventors of “Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests potential future developments in its usage and applications.

properties

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfinyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQNUMCWMRYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533646
Record name 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-

CAS RN

90280-13-0
Record name 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90280-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CRL-40940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090280130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRL-40940
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R2IG4T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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